molecular formula C15H10Cl2N4O2 B14354241 N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea CAS No. 96594-48-8

N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea

Katalognummer: B14354241
CAS-Nummer: 96594-48-8
Molekulargewicht: 349.2 g/mol
InChI-Schlüssel: VJLXPBMQTXHZTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two 4-chlorophenyl groups and an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 4-(4-chlorophenyl)-1,2,5-oxadiazole-3-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is then isolated and purified using industrial-scale purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea is unique due to the presence of both 4-chlorophenyl groups and the oxadiazole ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

96594-48-8

Molekularformel

C15H10Cl2N4O2

Molekulargewicht

349.2 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea

InChI

InChI=1S/C15H10Cl2N4O2/c16-10-3-1-9(2-4-10)13-14(21-23-20-13)19-15(22)18-12-7-5-11(17)6-8-12/h1-8H,(H2,18,19,21,22)

InChI-Schlüssel

VJLXPBMQTXHZTE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NON=C2NC(=O)NC3=CC=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.